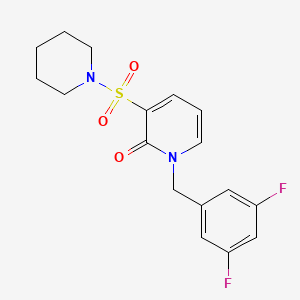

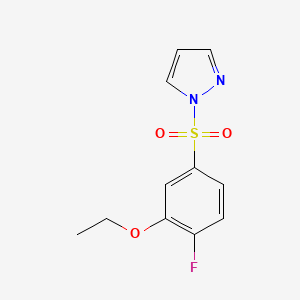

N-(2-hydroxy-3-(m-tolyloxy)propyl)-N-mesitylmethanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-3-(m-tolyloxy)propyl)-N-mesitylmethanesulfonamide is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound is also known as MMS or mesylate and is a sulfonamide-based compound. MMS has been used in many studies to understand its mechanism of action and its biochemical and physiological effects.

Scientific Research Applications

Biocatalysis in Drug Metabolism

The application of biocatalysis for the preparation of mammalian metabolites of biaryl-bis-sulfonamide AMPA receptor potentiators has been demonstrated using microbial systems. In a study, the microbial-based surrogate biocatalytic system, specifically Actinoplanes missouriensis, was utilized to produce significant quantities of mammalian metabolites of LY451395, a biaryl-bis-sulfonamide. This biocatalytic process facilitated the structural characterization of these metabolites using nuclear magnetic resonance spectroscopy, supporting clinical investigations of drug metabolites (Zmijewski et al., 2006).

Synthesis in Organic Chemistry

The compound has been involved in the synthesis of various vinylsulfones and vinylsulfonamides, which possess a wide array of biological activities and are frequently utilized in synthetic organic chemistry. A study presented a protocol for the dehydrative synthesis of 1-(methylsulfonyl)-1-propene and N,N-dimethyl-1-propene-1-sulfonamide from their corresponding alcohols, highlighting the compound's role in the synthesis of low molecular weight representatives of these compounds (Kharkov University Bulletin Chemical Series, 2020).

Antimycobacterial Activities

The compound has also been synthesized in the context of studying antimycobacterial activities. Specifically, derivatives of hydroxyethylsulfonamides and tert-butyl N-[4-(N-benzyl-4-R-phenylsulfonamido)-3-hydroxy-1-phenylbutan-2-yl]carbamates were synthesized and evaluated for activity against M. tuberculosis. The presence of a free amino group at C2 and the sulphonamide moiety were found to be crucial for biological activity, indicating the potential pharmaceutical applications of these compounds (Moreth et al., 2014).

GABAB Receptor Antagonists

In another study, sulfonic acid derivatives, specifically saclofen, a powerful specific antagonist of GABA at the GABAB receptor, were synthesized. The study delineated two synthesis routes for saclofen, highlighting its significance in neuropharmacology (Abbenante & Prager, 1992).

properties

IUPAC Name |

N-[2-hydroxy-3-(3-methylphenoxy)propyl]-N-(2,4,6-trimethylphenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27NO4S/c1-14-7-6-8-19(11-14)25-13-18(22)12-21(26(5,23)24)20-16(3)9-15(2)10-17(20)4/h6-11,18,22H,12-13H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDEBNHYDBFSGGL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)OCC(CN(C2=C(C=C(C=C2C)C)C)S(=O)(=O)C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-hydroxy-3-(m-tolyloxy)propyl)-N-mesitylmethanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2441454.png)

![5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2441456.png)

![ethyl 3-{[(7,9-dimethyl-4-oxopyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetyl]amino}benzoate](/img/structure/B2441460.png)

![N-{3-[(adamantan-1-yl)methoxy]-2-hydroxypropyl}-N-ethylcyclohexanamine hydrochloride](/img/structure/B2441463.png)

![N-[1-(propan-2-yl)piperidin-4-yl]acetamide](/img/structure/B2441465.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B2441466.png)

![N-Cyclopropyl-2-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]benzamide](/img/structure/B2441468.png)